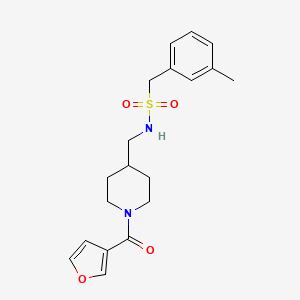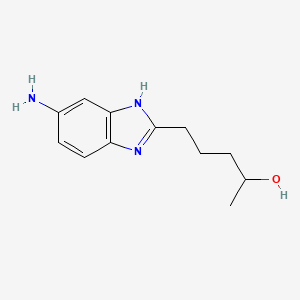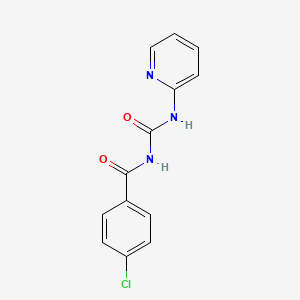![molecular formula C19H22Cl2N4O4S B2812517 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1323432-08-1](/img/structure/B2812517.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance that can be identified by its unique molecular structure . It contains several functional groups, including a benzo[d]thiazol-2-yl group, a morpholinoethyl group, and an isoxazole-5-carboxamide group . The compound also contains a chlorine atom and a methoxy group attached to the benzo[d]thiazol-2-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other reagents . The intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic aromatic ring system, which is known to contribute to the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces . The morpholinoethyl group and the isoxazole-5-carboxamide group are also key components of the molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Analgesic and Anti-inflammatory Agents : A study highlighted the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, indicating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This research implies that compounds with similar structural features may be explored for their potential in treating inflammation and pain.
Antimicrobial Agents : Research on quinazolinone and thiazolidinone derivatives showed promising in vitro antibacterial and antifungal activities, suggesting that compounds with a thiazole core can be effective against various microbial strains (Desai et al., 2011). This indicates the potential for developing new antimicrobial agents from structurally related compounds.
Gastrokinetic Agents : A series of benzamides, including morpholinyl methyl derivatives, were synthesized and evaluated for their gastrokinetic activity, suggesting potential applications in enhancing gastric emptying (Kato et al., 1992). The presence of a morpholine group and its impact on biological activity could provide insights into the functional attributes of the specified compound.
Serotonin-3 (5-HT3) Receptor Antagonists : Compounds with chloro and methoxy substituents on a benzamide scaffold have been evaluated for 5-HT3 receptor antagonistic activity, highlighting their potential in treating disorders related to serotonin dysfunction (Kuroita et al., 1996). This suggests that compounds with similar structural features might be explored for neurological or psychiatric conditions.
Wirkmechanismus
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in microorganisms .
Pharmacokinetics
The presence of functional groups such as the morpholinoethyl group and the carboxamide group may influence its pharmacokinetic properties .
Result of Action
Benzothiazole derivatives have been reported to exhibit antimicrobial activity, suggesting they may inhibit the growth of microorganisms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S.ClH/c1-12-11-15(28-22-12)18(25)24(6-5-23-7-9-27-10-8-23)19-21-16-14(26-2)4-3-13(20)17(16)29-19;/h3-4,11H,5-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSKGZKCUYOIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)
![N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2812436.png)
![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)
![3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2812440.png)
![benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2812442.png)
![[4-Amino-5-[hydroxy(phenyl)methyl]-1,2,4-triazol-3-yl]-phenylmethanol](/img/structure/B2812443.png)




![N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride](/img/structure/B2812449.png)

![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)